molecular formula C19H19N3O3S B11274996 2-ethyl-N-(4-methylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

2-ethyl-N-(4-methylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Cat. No.: B11274996
M. Wt: 369.4 g/mol
InChI Key: KZKREENTLBNCDC-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative with a complex structure. Let’s break it down:

    2-Ethyl: Refers to the ethyl group (CH₃CH₂-) attached to the nitrogen atom.

    N-(4-methylphenyl): Indicates that a phenyl group (C₆H₅-) with a methyl (CH₃) substituent is attached to the nitrogen atom.

    5-(6-oxo-1,6-dihydropyridazin-3-yl): Describes a fused pyridazinone ring system with an oxo group (C=O) and a dihydropyridazine ring.

    Benzenesulfonamide: The core structure contains a benzene ring (C₆H₅) with a sulfonamide group (-SO₂NH₂) attached.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: The sulfonamide group can be oxidized to a sulfone (-SO₂-) under appropriate conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Reduction: Reduction of the oxo group may yield a dihydropyridazine ring.

Common Reagents::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

Major Products::
  • Oxidation: Sulfone formation.
  • Substitution: Various phenyl-substituted derivatives.
  • Reduction: Dihydropyridazine derivatives.

Scientific Research Applications

    Medicine: Investigated as potential drugs due to its sulfonamide moiety (antibacterial, diuretic properties).

    Chemical Biology: Used as a probe to study enzyme inhibition.

    Industry: Sulfonamides find applications in dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

    Target: Likely interacts with enzymes or receptors due to its structural features.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: Its fused ring system and sulfonamide group distinguish it.

    Similar Compounds: Other sulfonamides, such as sulfanilamide and sulfadiazine.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-ethyl-N-(4-methylphenyl)-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C19H19N3O3S/c1-3-14-6-7-15(17-10-11-19(23)21-20-17)12-18(14)26(24,25)22-16-8-4-13(2)5-9-16/h4-12,22H,3H2,1-2H3,(H,21,23)

InChI Key

KZKREENTLBNCDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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